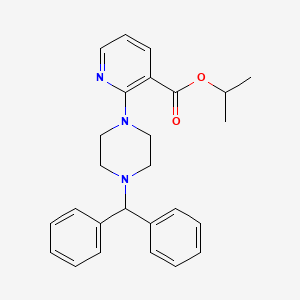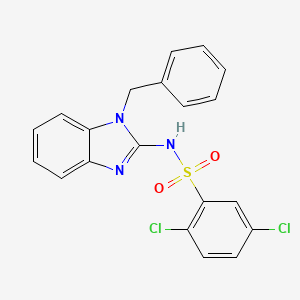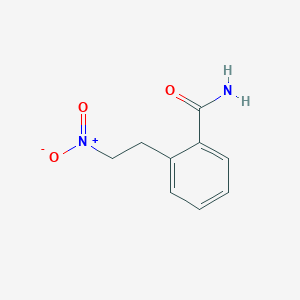![molecular formula C17H10N2O2 B3135031 2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one CAS No. 400085-74-7](/img/structure/B3135031.png)
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one
Overview
Description
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one, also known as CR-6, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of chromenopyridines, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for cellular imaging and as a potential therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of 2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one is not fully understood. However, it has been shown to interact with various cellular targets, including DNA, RNA, and proteins. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit viral replication by targeting viral RNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair pathways, leading to cell death in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to cross the blood-brain barrier and exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It exhibits a wide range of biological activities, making it suitable for various scientific applications. However, there are also limitations to its use. This compound has poor solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for the study of 2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one. One potential direction is the development of this compound derivatives with improved solubility and specificity for cellular targets. Another direction is the study of this compound in animal models of various diseases to further understand its potential therapeutic applications. Additionally, the development of new imaging techniques using this compound as a fluorescent probe could lead to new insights into cellular processes. Overall, the study of this compound has the potential to lead to new discoveries in various fields of scientific research.
properties
IUPAC Name |
2-pyridin-3-ylchromeno[2,3-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-5-1-2-6-15(12)21-17-13(16)7-8-14(19-17)11-4-3-9-18-10-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXKIMNZRQULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3134948.png)
![Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate](/img/structure/B3134956.png)
![N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea](/img/structure/B3134958.png)



![N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134985.png)


![5-[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3135008.png)



